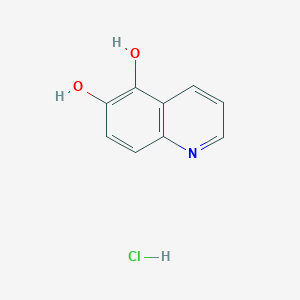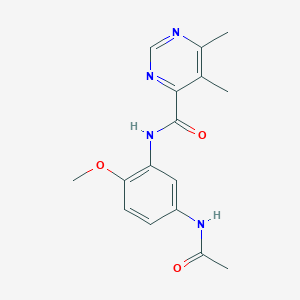
2-Isobutyl-3-methylbenzoic acid
Vue d'ensemble
Description
2-Isobutyl-3-methylbenzoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first discovered in the 1960s and has since become one of the most widely used medications in the world. In
Mécanisme D'action
Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX, 2-Isobutyl-3-methylbenzoic acid reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Ibuprofen has both biochemical and physiological effects on the body. Biochemically, it inhibits the production of prostaglandins, which are responsible for inflammation, pain, and fever. Physiologically, it reduces pain and inflammation, lowers fever, and improves joint mobility in patients with arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen is a widely used drug in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, there are some limitations to its use, such as its potential to interfere with other experimental drugs and its ability to cause gastrointestinal side effects in some animal models.
Orientations Futures
There are many potential future directions for research on 2-Isobutyl-3-methylbenzoic acid. One area of interest is its potential use in cancer therapy, as it has been found to have anti-tumor properties in some studies. Another area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to have neuroprotective effects in some animal models. Additionally, there is ongoing research into the development of new synthetic analogs of this compound that may have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various diseases and conditions. Its mechanism of action involves the inhibition of the enzyme cyclooxygenase, which leads to a reduction in inflammation, pain, and fever. Ibuprofen has both biochemical and physiological effects on the body and is widely used in laboratory experiments. There are many potential future directions for research on this compound, including its use in cancer therapy and neurodegenerative diseases.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its therapeutic effects in various diseases and conditions such as arthritis, menstrual cramps, headache, and fever. It is also being investigated for its potential use in cancer therapy and neurodegenerative diseases such as Alzheimer's and Parkinson's. Ibuprofen has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment for pain and inflammation.
Propriétés
IUPAC Name |
3-methyl-2-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)7-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDGSSHIZVDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2799396.png)


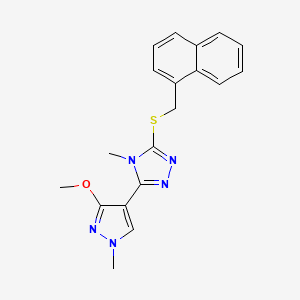
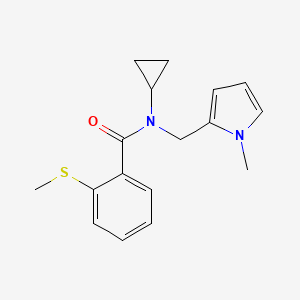

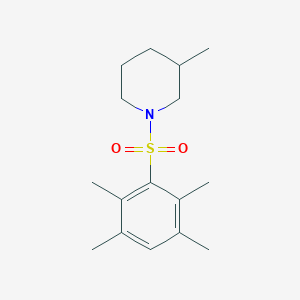
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)
